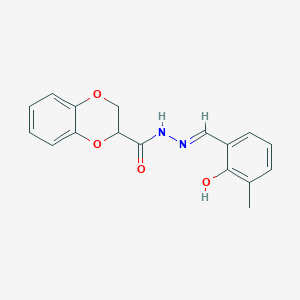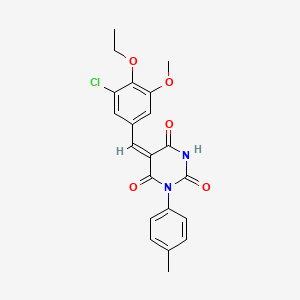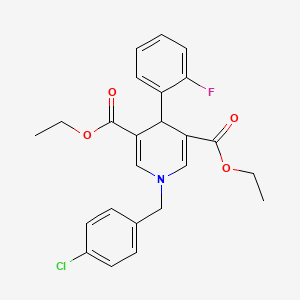![molecular formula C22H35N3O4 B6035155 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6035155.png)
4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone, also known as AZP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AZP is a piperazinone derivative that belongs to the class of psychoactive substances, and it has been shown to have a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It may also have effects on other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone has been shown to decrease the activity of the HPA axis, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone in lab experiments is that it has been shown to have a high degree of selectivity for the 5-HT1A receptor and the D2 receptor. This selectivity may make it a useful tool for studying the roles of these receptors in various physiological and pathological processes. However, one limitation of using 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions in research that could be pursued with 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone. One area of research could be to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another area of research could be to study its safety and efficacy in humans, particularly in the treatment of anxiety, depression, schizophrenia, and cognitive impairment. Additionally, 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone could be used as a tool to study the roles of the 5-HT1A receptor and the D2 receptor in various physiological and pathological processes.
合成方法
The synthesis of 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone involves the reaction of 4-methoxybenzyl bromide with 3-(1-azocanyl)-2-hydroxypropylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with piperazine to produce 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone. The yield of the synthesis method is approximately 60%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been demonstrated to have anxiolytic and antidepressant effects in animal models, and it may have potential as a treatment for anxiety and depression in humans. Additionally, 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone has been shown to have antipsychotic effects in animal models, and it may have potential as a treatment for schizophrenia in humans. 4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone has also been shown to have cognitive-enhancing effects, and it may have potential as a treatment for cognitive impairment in humans.
属性
IUPAC Name |
4-[[2-[3-(azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-28-20-8-7-18(14-25-12-9-23-22(27)16-25)21(13-20)29-17-19(26)15-24-10-5-3-2-4-6-11-24/h7-8,13,19,26H,2-6,9-12,14-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZRLGVRESKSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)
![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)


![5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B6035156.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)